molecular formula C10H17Cl2N3O B1450910 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride CAS No. 1229627-37-5

2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B1450910
CAS No.: 1229627-37-5
M. Wt: 266.16 g/mol
InChI Key: ZVPUQHCTDDTWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methyl-4-hydroxypyrimidine with piperidine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .

Chemical Reactions Analysis

2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPUQHCTDDTWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride

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